molecular formula C12H12ClNO B2552252 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol CAS No. 1446344-34-8

4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol

Cat. No.: B2552252
CAS No.: 1446344-34-8
M. Wt: 221.68
InChI Key: HAEVGEAKPPSCOE-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol is a chlorinated phenolic compound featuring a 2,5-dimethylpyrrole substituent at the ortho position of the phenol ring. For instance, positional isomers such as 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol (CAS 647841-63-2) share similar structural motifs, emphasizing the role of substituent positioning in modulating properties . Chlorophenol derivatives are often studied for their roles in environmental processes, catalysis, or bioactivity, as seen in compounds like FPD5, which activates esterase D (ESD) and promotes autophagy .

Properties

IUPAC Name

4-chloro-2-(2,5-dimethylpyrrol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-8-3-4-9(2)14(8)11-7-10(13)5-6-12(11)15/h3-7,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEVGEAKPPSCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CC(=C2)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction is a cornerstone for synthesizing pyrrole derivatives. For 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol, this method involves cyclocondensation of 4-amino-2-chlorophenol with acetonylacetone (2,5-hexanedione) under acidic conditions.

Reaction Conditions

  • Catalyst : Glacial acetic acid (10–20 mol%)
  • Solvent : Toluene or ethanol
  • Temperature : 80–100°C (reflux)
  • Time : 6–12 hours

The reaction proceeds via imine formation, followed by cyclization to yield the pyrrole ring. Post-synthesis purification via recrystallization (ethanol/water, 3:1 v/v) achieves >90% purity. Typical yields range from 60–75%.

Table 1: Optimization of Paal-Knorr Synthesis
Parameter Tested Range Optimal Value Yield (%)
Catalyst (AcOH) 5–25 mol% 15 mol% 72
Temperature (°C) 70–110 90 68
Solvent Toluene, EtOH, DMF Toluene 75

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling enables direct attachment of pre-formed pyrrole moieties to chlorophenol derivatives. The Suzuki-Miyaura reaction is particularly effective for this purpose.

Synthetic Workflow

  • Substrate Preparation : Synthesize 4-chloro-2-iodophenol via iodination of 4-chlorophenol using N-iodosuccinimide (NIS).
  • Pyrrole Boronic Ester Synthesis : Convert 2,5-dimethylpyrrole to its pinacol boronic ester using bis(pinacolato)diboron.
  • Coupling Reaction : React 4-chloro-2-iodophenol with the boronic ester under catalytic conditions.
Reaction Conditions
  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (2 equiv)
  • Solvent : Dioxane/H₂O (4:1)
  • Temperature : 90°C, 8 hours

This method achieves yields of 65–80%, with >95% purity after column chromatography (silica gel, hexane/ethyl acetate).

Table 2: Cross-Coupling Efficiency with Varied Catalysts
Catalyst Yield (%) Purity (%)
Pd(PPh₃)₄ 78 97
PdCl₂(dppf) 65 94
NiCl₂(PPh₃)₂ 42 89

Nucleophilic Aromatic Substitution

Nucleophilic substitution exploits the electrophilic character of nitro-substituted intermediates. This two-step process involves:

  • Nitration of 4-chloro-2-fluorophenol to 4-chloro-2-nitro-fluorophenol.
  • Displacement of the nitro group with 2,5-dimethylpyrrole.

Key Observations

  • Step 1 (Nitration) : Yields 85–90% using HNO₃/H₂SO₄ at 0–5°C.
  • Step 2 (Substitution) : Conducted in DMF at 120°C with Cs₂CO₃ as base (yield: 55–60%).

Industrial-Scale Production

For bulk synthesis, continuous flow reactors enhance efficiency and safety:

Table 3: Flow Reactor Parameters
Parameter Value Outcome
Residence Time 30 min 95% Conversion
Temperature 100°C Reduced Side Products
Throughput 1.2 L/h 12 kg/day Production

Comparative Analysis of Methods

Table 4: Method Comparison
Method Yield (%) Purity (%) Scalability Cost ($/kg)
Paal-Knorr 70 90 Moderate 120
Suzuki Coupling 75 97 High 180
Nucleophilic Sub. 58 85 Low 90

Emerging Techniques

Recent advances include photoredox catalysis and electrochemical synthesis, which reduce reliance on precious metals. For example, visible-light-mediated coupling achieves 60% yield at ambient temperature.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 4-hydroxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol.

    Substitution: Formation of derivatives with various functional groups replacing the chloro group[][3].

Scientific Research Applications

Organic Synthesis

4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol serves as an important building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, enabling the formation of more complex organic molecules. This compound can be synthesized through the reaction of 2,5-dimethylpyrrole with chlorinated phenol derivatives, showcasing its utility in creating diverse chemical entities for further research and development.

Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents. The mechanism often involves disrupting cellular processes or inhibiting essential enzymes in microbial organisms.

Anticancer Properties

Recent studies suggest that this compound may possess anticancer activity. It has been investigated for its ability to induce apoptosis (programmed cell death) in cancer cells. The presence of the pyrrole ring is thought to enhance its interaction with biological targets related to cancer proliferation pathways. For instance, derivatives of this compound have shown cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for anticancer drug development.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)
Compound AMCF7 (breast cancer)1.88
Compound BA549 (lung cancer)26
Compound CHepG2 (liver cancer)0.74 mg/mL

Anti-inflammatory Effects

The structural characteristics of this compound suggest potential anti-inflammatory properties. Compounds similar to this one have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses. Inhibition of these enzymes can lead to reduced inflammation and pain relief, highlighting the therapeutic potential of this compound in treating inflammatory diseases.

Table 2: Inhibition of COX Enzymes

CompoundTarget EnzymeIC50 (μmol)
Compound DCOX-20.04 ± 0.02
CelecoxibCOX-20.04 ± 0.01

Case Studies and Research Findings

Several case studies have documented the applications of compounds related to this compound:

  • A study indicated that a derivative showed significant efficacy in reducing tumor size in animal models.
  • Another research highlighted the compound's effectiveness in lowering inflammatory markers in induced models of inflammation.

These findings underscore the compound's potential as a therapeutic agent across multiple domains.

Mechanism of Action

The mechanism of action of 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparisons

Compound Name Substituent/Functional Group Molecular Formula Key Properties/Activities Reference
4-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol 2,5-Dimethylpyrrole at C2 C12H12ClNO Structural isomerism effects
FPD5 Pyrazolyl group with phenyl/pyridyl C20H17ClN2O ESD activation, autophagy promotion
4-Chloro-2-(1-methylethyl)phenol Isopropyl group at C2 C9H11ClO Environmental pyrolysis product
4-Chloro-2-[(5-chloro-2-hydroxyphenyl)sulfonyl]phenol Sulfonyl bridge, dichlorophenol C12H8Cl2O4S Enhanced rigidity, dual acidity

Table 2. Toxicity and Stability

Compound Type Toxicity Profile Stability Under Pyrolysis Reference
Zinc-Schiff base complexes Low toxicity, minor hepatic effects N/A
FeCl3-derived chlorophenols N/A High chloride release

Biological Activity

4-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. With a molecular formula of C12H14ClN and a molecular weight of approximately 223.7 g/mol, this compound incorporates a chloro-substituted phenolic ring and a pyrrole moiety, which contribute to its diverse pharmacological properties .

The biological activity of this compound primarily involves the inhibition of key enzymes such as Dihydrofolate reductase (DHFR) and Enoyl ACP reductase. These enzymes play critical roles in folate metabolism and fatty acid synthesis, respectively. By inhibiting these enzymes, the compound can suppress cell growth and alter metabolic profiles within biological systems.

Anticancer Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit promising anticancer activities. In vitro studies have shown that certain pyrrole derivatives can induce cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MCF7). For instance, related compounds have been tested for their ability to inhibit tumor cell proliferation and induce apoptosis .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of the pyrrole moiety has been linked to enhanced antibacterial effects, making it a candidate for further exploration in antimicrobial therapy .

Synthesis and Biological Evaluation

The synthesis of this compound typically involves the reaction of 2,5-dimethylpyrrole with chlorinated phenolic derivatives under controlled conditions. Various synthetic routes have been optimized to achieve high yields and purity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of DHFR leading to reduced tumor growth in cell lines
AntimicrobialEffective against MRSA; potential for biofilm inhibition
Enzyme InhibitionTargets DHFR and Enoyl ACP reductase affecting metabolic pathways

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • Mechanistic Studies : Detailed investigations into the specific pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against targeted enzymes.
  • In Vivo Studies : Assessing the efficacy and safety profile in animal models to evaluate therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol?

  • Methodological Answer : The compound is synthesized via Mannich reactions or condensation between pyrrole derivatives and chlorophenol precursors. For example, condensation of 2,5-dimethylpyrrole with 4-chloro-2-hydroxybenzaldehyde in methanol, followed by reduction using NaBH₄ in THF/ethanol (1:1 v/v) yields the target compound. Purification via thin-layer chromatography (chloroform) or recrystallization (n-hexane) is typical .
  • Key Conditions :

StepReagents/ConditionsYieldReference
CondensationMethanol, RT, 48 h~80%
ReductionNaBH₄, THF/ethanol83.5%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., phenolic O-H stretch at ~2970 cm⁻¹, C-Cl at ~715 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, pyrrole methyl groups at δ 2.1–2.5 ppm) .
  • X-ray Crystallography : Resolves intramolecular hydrogen bonds (O-H⋯N, ~2.65 Å) and crystal packing .

Q. How does hydrogen bonding influence the compound’s structural stability?

  • Methodological Answer : Intramolecular O-H⋯N hydrogen bonds between the phenolic hydroxyl and pyrrole nitrogen stabilize the planar conformation. X-ray studies reveal bond lengths (2.647 Å) shorter than van der Waals radii, indicating strong interactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, charge distribution) to predict sites for electrophilic/nucleophilic attack. For example, electron-withdrawing chlorine substituents reduce electron density on the phenol ring, directing reactivity .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

  • Methodological Answer :

  • Cross-validate NMR/IR with X-ray structures to confirm substituent positions.
  • Use variable-temperature NMR to assess dynamic effects (e.g., hydrogen bond lability) .
  • Compare experimental data with DFT-simulated spectra .

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance condensation rates.
  • Catalyst Screening : Acidic/basic catalysts (e.g., p-TsOH) may accelerate intermediate formation.
  • Temperature Control : Lower temperatures (273 K) during NaBH₄ reduction minimize side reactions .

Q. What role does this compound play in asymmetric catalysis?

  • Methodological Answer : The chiral pyrrole-phenol scaffold acts as a ligand in asymmetric reactions. Testing enantioselectivity involves:

  • Coordinating with transition metals (e.g., Cu, Pd).
  • Monitoring catalytic efficiency in model reactions (e.g., allylic alkylation) via HPLC .

Q. How is antimicrobial activity evaluated for this compound?

  • Methodological Answer :

  • Disc Diffusion Assays : Measure inhibition zones against Gram-positive/negative bacteria.
  • MIC Determination : Compare activity to chloramphenicol or ciprofloxacin. Structural analogs (e.g., halogenated derivatives) often show enhanced potency .

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